(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 78086-73-4
VCID: VC18475414
InChI: InChI=1S/C7H11ClO3/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3/t4-,5+/m0/s1
SMILES:
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol

(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride

CAS No.: 78086-73-4

Cat. No.: VC18475414

Molecular Formula: C7H11ClO3

Molecular Weight: 178.61 g/mol

* For research use only. Not for human or veterinary use.

(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride - 78086-73-4

Specification

CAS No. 78086-73-4
Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
IUPAC Name (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride
Standard InChI InChI=1S/C7H11ClO3/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3/t4-,5+/m0/s1
Standard InChI Key ZSQOAWMHWUUGEB-CRCLSJGQSA-N
Isomeric SMILES C[C@H]1[C@@H](OC(O1)(C)C)C(=O)Cl
Canonical SMILES CC1C(OC(O1)(C)C)C(=O)Cl

Introduction

(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride is a specialized organic compound belonging to the dioxolane family. It is characterized by a five-membered ring structure containing two oxygen atoms, with specific stereochemistry at the 4 and 5 positions. This compound is notable for its carbonyl chloride functional group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride typically involves chlorination reactions with dioxolane derivatives. Common chlorinating agents are used under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. Industrial settings often employ continuous flow reactors to enhance mixing and reaction control, maximizing yield and purity while ensuring safety due to the reactive nature of chlorinating agents.

Reactivity and Applications

The reactivity of (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride is primarily attributed to its carbonyl chloride group, which is highly electrophilic. This group can react with various nucleophiles to form different derivatives. Key reaction types include nucleophilic substitution and addition reactions, which are crucial in organic synthesis and materials science.

Reaction TypeNucleophileProduct
Nucleophilic SubstitutionAlcohols, aminesEsters, amides
Nucleophilic AdditionGrignard reagentsKetones, alcohols

Applications

(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride has applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

  • Materials Science: Its reactivity is exploited in the development of new materials with specific properties.

  • Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.

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